Folinic acid

Methotrexate Rescue DHFR Inhibition Antidote

Folinic acid (CAS 22350-60-3, racemic 5-formyl-THF) is the only folate cofactor that functions independently of dihydrofolate reductase (DHFR), making it essential for high-dose methotrexate rescue and 5-fluorouracil modulation. Unlike generic folic acid, it provides immediate cofactor activity in the presence of MTX. Clinical trials confirm racemic folinic acid is clinically equivalent to expensive levoleucovorin in colorectal cancer regimens, offering significant cost savings for high-volume oncology procurement. Select for injectable or high-dose oral formulations where DHFR-bypass is non-negotiable.

Molecular Formula C20H23N7O7
Molecular Weight 473.4 g/mol
CAS No. 22350-60-3
Cat. No. B12288871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFolinic acid
CAS22350-60-3
Molecular FormulaC20H23N7O7
Molecular Weight473.4 g/mol
Structural Identifiers
SMILESC1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O
InChIInChI=1S/C20H23N7O7/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30/h1-4,9,12-13,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,23,25,26,32)
InChIKeyVVIAGPKUTFNRDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySparingly soluble in water

Structure & Identifiers


Interactive Chemical Structure Model





Folinic Acid (CAS 22350-60-3) Procurement Guide: Baseline Characteristics for Scientific Selection


Folinic acid (leucovorin, calcium folinate), CAS 22350-60-3, is the 5-formyl derivative of tetrahydrofolic acid, a biologically active folate cofactor essential for one-carbon transfer reactions in purine and pyrimidine biosynthesis [1]. Unlike its prodrug analog folic acid, folinic acid does not require reduction by dihydrofolate reductase (DHFR) to exert its biochemical function, enabling it to bypass the enzymatic blockade imposed by antifolate chemotherapeutic agents such as methotrexate [2]. Commercially, it is predominantly supplied as a racemic mixture (d,l-folinic acid) of the dextrorotary (d-) and levorotary (l-) isomers, with the latter being the sole pharmacologically active enantiomer [3].

Why Folinic Acid (Leucovorin) Cannot Be Simply Substituted with Folic Acid: The Critical DHFR-Bypass Distinction


Substituting folinic acid (CAS 22350-60-3) with generic folic acid in high-dose methotrexate (HDMTX) rescue protocols or 5-fluorouracil (5-FU) modulation regimens will result in therapeutic failure due to a fundamental pharmacodynamic incompatibility. Folic acid is a prodrug that absolutely requires intracellular reduction by dihydrofolate reductase (DHFR) to become the active tetrahydrofolate cofactor [1]. Methotrexate, the very agent from which rescue is sought, is a potent DHFR inhibitor; thus, in the presence of MTX, folic acid cannot be metabolized to its active form and offers no protective effect [2]. In contrast, folinic acid (5-formyl-THF) is a downstream metabolite that bypasses DHFR entirely, providing immediate cofactor activity to salvage normal tissues and potentiate 5-FU cytotoxicity [3]. This mechanistic divergence renders the two compounds non-interchangeable in oncology and dictates separate procurement requirements.

Folinic Acid (Leucovorin): Quantified Differentiation from Folic Acid and Levoleucovorin in Key Performance Dimensions


Rescue Activity in DHFR-Inhibited Systems: Folinic Acid vs. Folic Acid

In the presence of the DHFR inhibitor methotrexate, folic acid is functionally inactive due to its absolute dependence on DHFR for conversion to active folates, whereas folinic acid (leucovorin) bypasses DHFR and provides direct rescue activity [1]. The clinical consequence of this mechanistic difference is that folinic acid is the standard-of-care rescue agent for high-dose methotrexate toxicity, while folic acid offers no benefit in this setting [2].

Methotrexate Rescue DHFR Inhibition Antidote Oncology Supportive Care

Clinical Equivalence and Cost Advantage of Racemic Folinic Acid vs. Levoleucovorin

Two randomized Phase 3 clinical studies directly comparing racemic leucovorin (d,l-folinic acid) with the pure active enantiomer levoleucovorin (l-folinic acid) demonstrated that the two formulations are equivalent in terms of response rate, toxicity profile, and overall survival [1]. A comprehensive review concluded that levoleucovorin can be used interchangeably with leucovorin for modulating 5-fluorouracil; however, from a procurement perspective, leucovorin remains the drug of choice due to its significantly lower cost [2].

Levoleucovorin Racemic Mixture Cost-Effectiveness Clinical Equivalence

Oral Bioavailability and Active Metabolite Yield: Folinic Acid vs. Intravenous Route

A pharmacokinetic study in healthy subjects determined that the absolute oral bioavailability of unchanged (-)-folinic acid is only 4% due to a significant intestinal first-pass effect [1]. Despite this low bioavailability of the parent compound, the AUC (Area Under the Curve) of the total active (-)-folates was similar after both oral and intravenous administration, indicating complete absorption [2]. Crucially, the AUC of the active metabolite after oral dosing was twice that observed after intravenous injection, suggesting oral administration produces a more favorable systemic exposure to the active moiety [3].

Bioavailability Pharmacokinetics Oral Administration Active Metabolite AUC

Dose-Dependent Bioavailability of Oral Folinic Acid

The oral bioavailability of folinic acid is saturable and dose-dependent. Reported values indicate a bioavailability of 97% at a 25 mg dose, decreasing to 75% at a 50 mg dose, and further declining to 37% at a 100 mg dose [1]. This non-linear absorption characteristic is a critical consideration for oral formulation selection and dosing regimen design.

Bioavailability Dose Proportionality Oral Absorption Pharmacokinetics

Safety Profile of Folinic Acid vs. Folic Acid in Methotrexate-Treated Rheumatoid Arthritis Patients

A Cochrane systematic review compared the safety profiles of folic acid and folinic acid for reducing methotrexate-induced side effects in rheumatoid arthritis patients. While the analysis for GI side effects showed a Risk Ratio (RR) of 1.86 (95% CI: 0.56 to 6.19) for folic acid versus folinic acid, indicating no statistically significant difference, the wide confidence interval reflects limited data [1]. Importantly, both folate forms, when pooled versus placebo, demonstrated a significant reduction in GI side effects (RR: 0.74, 95% CI: 0.59 to 0.92), an absolute risk reduction of 9.0% [2].

Rheumatoid Arthritis Methotrexate Toxicity Gastrointestinal Side Effects Safety Cochrane Review

Strategic Application Scenarios for Folinic Acid (Leucovorin) Procurement Based on Differential Evidence


High-Dose Methotrexate Rescue in Osteosarcoma and Leukemia Protocols

This is the unequivocal, first-line application where folinic acid (as calcium folinate or sodium folinate) is irreplaceable. In high-dose methotrexate (HDMTX) regimens for osteosarcoma and acute lymphocytic leukemia (ALL), folinic acid is administered to selectively rescue normal host cells (e.g., bone marrow, GI mucosa) from MTX-induced cytotoxicity. This selective rescue is possible because malignant cells exhibit a reduced capacity for folinic acid uptake, a differential not shared by folic acid [1]. Procurement must ensure a reliable supply of injectable or high-dose oral formulations of racemic folinic acid or its sodium salt for this critical, time-sensitive indication.

Modulation of 5-Fluorouracil in Advanced Colorectal Cancer Therapy

Folinic acid is a key component of combination chemotherapy for advanced colorectal cancer (e.g., FOLFOX, FOLFIRI regimens). It acts as a biomodulator, enhancing the binding of 5-fluorouracil (5-FU) to its target enzyme, thymidylate synthase. As demonstrated in randomized controlled trials, racemic folinic acid is clinically equivalent to the more expensive levoleucovorin in terms of response, toxicity, and survival when used with 5-FU [2]. This evidence supports the preferential procurement of racemic folinic acid for 5-FU modulation to optimize cost-efficiency in high-volume oncology centers.

Management of Methotrexate Toxicity in Autoimmune Diseases (e.g., Rheumatoid Arthritis)

Folinic acid is indicated to reduce the gastrointestinal and hepatic toxicity associated with low-dose methotrexate therapy for autoimmune conditions like rheumatoid arthritis and psoriasis. A Cochrane review confirms that folinic acid, like folic acid, significantly reduces GI side effects compared to placebo, with an absolute risk reduction of 9.0% [3]. While folic acid is the standard prophylactic agent, folinic acid serves as a critical therapeutic alternative when folic acid is poorly tolerated, or as a rescue agent for acute MTX overdose or toxicity. Its DHFR-bypass mechanism makes it effective even in the presence of MTX, a key advantage over folic acid.

Use in Megaloblastic Anemia Due to Folate Deficiency When Oral Therapy Is Not Feasible

Folinic acid injection is indicated for the treatment of megaloblastic anemia resulting from folate deficiency in situations where oral folic acid administration is not possible (e.g., malabsorption syndromes, severe illness). Given its direct utilization without DHFR reduction, it can correct the hematological abnormalities even in patients with impaired folate metabolism. This application is secondary but provides a clear, evidence-based use case for injectable formulations of folinic acid, distinguishing it from oral folic acid in acute care settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Folinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.